molecular formula C15H10ClFN2O B5775801 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole CAS No. 6180-87-6

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B5775801
CAS RN: 6180-87-6
M. Wt: 288.70 g/mol
InChI Key: GIODTZYNSHHFKU-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and fever. It also exhibits antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound can be used to study various disease models, including cancer, diabetes, and neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole. One of the areas that require further investigation is its mechanism of action. Understanding the precise molecular targets of this compound can help in the development of more effective therapeutic agents. Additionally, there is a need to explore the potential of this compound in combination therapy with other drugs. Finally, more studies are required to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its diverse biological activities make it a valuable tool for studying disease models and developing new therapeutic agents. However, further research is required to fully understand its mechanism of action and evaluate its safety and toxicity.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-chloro-6-fluorobenzyl chloride with phenylhydrazine followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with phenylhydrazine, followed by cyclization with acetic anhydride.

Scientific Research Applications

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODTZYNSHHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358029
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

6180-87-6
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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